molecular formula C14H32NO12P B607664 Glycerophosphoinositol (choline) CAS No. 425642-32-6

Glycerophosphoinositol (choline)

Cat. No.: B607664
CAS No.: 425642-32-6
M. Wt: 437.37
InChI Key: PTZZCYHESHNXFL-RCEFGWESSA-M
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Description

Glycerophosphoinositol (choline) is a bioactive compound derived from the metabolism of phosphoinositides. It is a water-soluble phosphoinositide metabolite produced by all eukaryotic cells. This compound plays a crucial role in various cellular processes, including cell proliferation, survival, and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerophosphoinositol (choline) is synthesized through the deacylation of membrane phosphoinositides. This process involves two sequential reactions catalyzed by phospholipase A2 and lysophospholipase . The most abundant enzyme responsible for these reactions is the α isoform of group IV phospholipase A2 (PLA2 IVα), which has been identified in thyroid cells and macrophages .

Industrial Production Methods

Industrial production of glycerophosphoinositol choline involves the extraction of phosphoinositides from biological sources, followed by enzymatic deacylation. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycerophosphoinositol (choline) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphorylated derivatives such as glycerophosphoinositol 4-phosphate and glycerophosphoinositol 4,5-bisphosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycerophosphoinositol (choline) is unique due to its specific role in modulating T-cell signaling and its potential as an immunomodulator. Its ability to influence multiple signaling pathways and cellular processes makes it a valuable compound for research and industrial applications .

Properties

CAS No.

425642-32-6

Molecular Formula

C14H32NO12P

Molecular Weight

437.37

IUPAC Name

[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C9H19O11P.C5H14NO/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;1-6(2,3)4-5-7/h3-16H,1-2H2,(H,17,18);7H,4-5H2,1-3H3/q;+1/p-1/t3-,4?,5-,6+,7-,8-,9?;/m1./s1

InChI Key

PTZZCYHESHNXFL-RCEFGWESSA-M

SMILES

C[N+](C)(C)CCO.C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glycerophosphoinositol choline;  Plain; 

Origin of Product

United States

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